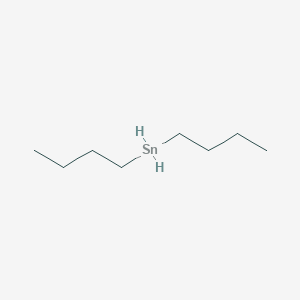

Dibutylstannane

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H20Sn |

|---|---|

Molecular Weight |

234.95 g/mol |

IUPAC Name |

dibutylstannane |

InChI |

InChI=1S/2C4H9.Sn.2H/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;;; |

InChI Key |

WCRDXYSYPCEIAK-UHFFFAOYSA-N |

SMILES |

CCCC[SnH2]CCCC |

Canonical SMILES |

CCCC[SnH2]CCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutylstannane and Its Derivatives

Wilkinson's Catalyst-Mediated Synthesis of Linear Poly(dibutylstannane)

A breakthrough in the synthesis of linear poly(this compound) was the application of Wilkinson's catalyst, [RhCl(PPh₃)₃]. researchgate.netethz.ch This method provides a high-yield route to linear poly(this compound) with relatively high molecular weights. researchgate.netrsc.org A key advantage of this approach is the production of polymers that are entirely free of cyclic oligomers, which were common byproducts in earlier synthetic methods. researchgate.netrsc.orgrsc.org The polymerization of dialkylstannanes, such as this compound, using Wilkinson's catalyst proceeds without the formation of these cyclic byproducts, allowing for a more controlled synthesis of the linear polymer. ethz.chwikipedia.org

The reaction involves the dehydropolymerization of dialkyltin dihydrides (R₂SnH₂) in the presence of the catalyst. wikipedia.org This process has been successful for a range of dialkylstannanes, including those with ethyl, propyl, butyl, pentyl, hexyl, octyl, and dodecyl groups. acs.org The resulting poly(dialkylstannane)s are typically yellow solids with number average molar masses ranging from 10 to 70 kg/mol and a polydispersity of 2-3. wikipedia.org The reaction parameters, particularly temperature, have a significant influence on the monomer conversion. acs.org

The proposed mechanism for this catalytic process suggests that the polymer chain grows from a single rhodium center through consecutive oxidative addition of R₂SnH₂ and subsequent reductive elimination of H₂. researchgate.net This is followed by α-hydrogen elimination to form a stannylene, which then inserts into the growing polymer chain. researchgate.net

Table 1: Catalysts Explored for Dehydropolymerization of this compound rsc.org

| Catalyst | Outcome |

| [RhCl(PPh₃)₃] | Yielded polymer without detectable cyclic oligomers. |

| [Ni(cod)₂] | No significant polymer formation. |

| [Pd(PPh₃)₄] | No significant polymer formation. |

| [ZrH₂(cp)₂] | No significant polymer formation. |

| [ZrClH(cp)₂] | No significant polymer formation. |

| K₂[Pd(CN)₄]·3H₂O | No significant polymer formation. |

| K₂[PdCl₄] | No significant polymer formation. |

Group 4 and 6 Transition Metal Complex Catalysis

Catalysts based on Group 4 (Titanium, Zirconium, Hafnium) and Group 6 (Chromium, Molybdenum, Tungsten) transition metals have also been investigated for the dehydrocoupling of di-n-butylstannane. researchgate.net The use of in situ catalyst combinations, such as Cp₂MCl₂/Red-Al (M = Ti, Zr, Hf) and M(CO)₆/Red-Al (M = Cr, Mo, W), has been explored. researchgate.net

These catalytic systems tend to produce a mixture of products, including both cross-linked, insoluble solids and non-cross-linked, soluble solids or viscous oils. researchgate.net The soluble fraction is believed to result from the simple dehydrocoupling of n-Bu₂SnH₂, while the insoluble portion is thought to form through a more complex disproportionation/dehydrocoupling process. researchgate.net This process may initially generate low-molecular-weight oligostannanes with backbone Sn-H bonds, which then undergo extensive cross-linking. researchgate.net

Early work by Tilley and coworkers demonstrated the dehydropolymerization of secondary stannanes using zirconocene (B1252598) catalysts, which yielded soluble mixtures of linear polystannanes and a significant fraction of cyclic oligomers. researchgate.netgoogle.com The catalytic activity of Group 4 metallocene precatalysts in the dehydrocoupling of amine-borane adducts, a related reaction, was found to decrease down the group. nih.gov

Dehydrocoupling Processes with Transition Metal and Main Group Catalysts

The dehydrocoupling of stannanes is a versatile method for forming Sn-Sn bonds and is part of a broader field of catalytic dehydrocoupling reactions that can be mediated by both transition metal and main group element catalysts. researchgate.net This approach is considered a cleaner alternative to traditional methods like Wurtz coupling. researchgate.net

A variety of transition metal complexes have been shown to be effective catalysts for the dehydropolymerization of primary and secondary stannanes. researchgate.net Both early (e.g., Ti, Zr, Hf) and late (e.g., Rh, Pt) transition metal complexes have been successfully employed. nih.gov For instance, ruthenium catalysts can produce linear polystannanes from secondary stannanes like n-Bu₂SnH₂ at room temperature. researchgate.net The mechanism often involves the activation of the Sn-H bond by the catalyst. nih.govcsic.es

Main group compounds have also emerged as catalysts for dehydrocoupling reactions, providing a route to heteronuclear element-element bonds. acs.org The combination of a transition metal complex and a main group Lewis acid can also be an effective strategy. csic.es

Formation of Linear Polymers Free of Cyclic Oligomers

A significant challenge in polystannane synthesis has been the concurrent formation of cyclic oligomers, which can hinder the characterization of the polymer's properties. ethz.ch The development of a synthetic route yielding pure linear poly(this compound) without these cyclic byproducts was a crucial advancement. ethz.chresearchgate.net

The use of Wilkinson's catalyst, [RhCl(PPh₃)₃], in the dehydropolymerization of this compound proved to be a highly effective method for achieving this. researchgate.netrsc.orgrsc.orgresearchgate.net This approach yields high-molecular-weight linear poly(this compound) that is free of detectable amounts of cyclic oligomers. researchgate.netrsc.orgrsc.org This breakthrough has enabled more systematic investigations into the material properties of polystannanes without the interfering influence of cyclic oligomers. ethz.ch While a platinum-containing catalyst was also reported to produce linear poly(this compound) free of cyclic oligomers, it resulted in other side products and unreacted monomer. rsc.org

Reductive Coupling Methods

Reductive coupling represents another major pathway to polystannanes, historically being one of the first methods employed.

Wurtz-Type Coupling for Polystannane Synthesis

The Wurtz-type reaction is a classic method for synthesizing polystannanes, involving the reductive coupling of dialkyldichlorostannanes with an alkali metal, typically sodium. researchgate.netrsc.orgwikipedia.org This method has been used to produce high molecular weight poly(dialkylstannane)s. ethz.chrsc.org For example, high molecular weight poly(di-n-butylstannane) has been synthesized via a Wurtz-type coupling of (n-Bu)₂SnCl₂. torontomu.ca

However, the Wurtz reaction has several drawbacks. It is often reported to be poorly reproducible and typically results in low yields along with the formation of a significant fraction of cyclic oligomers as byproducts. ethz.chrsc.orgcore.ac.uk The aggressive reaction conditions can also limit the tolerance of certain functional groups. researchgate.net Despite these limitations, optimizations of the Wurtz synthesis have been reported to yield poly(this compound) with very high molecular weights (Mₙ ≈ 1 × 10⁶). rsc.org

Electrochemical Coupling Techniques

Electrochemical methods provide a route for the synthesis of organotin polymers, such as poly(this compound). This technique typically involves the reduction of a diorganotin dihalide monomer at a cathode in a one-compartment cell.

One documented method for producing poly(this compound) utilizes the electrochemical polymerization of dibutyldichlorostannane. researchgate.net The process is conducted in a cell equipped with a platinum (Pt) cathode and a silver (Ag) anode. researchgate.net A supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate, is used in a solvent like dimethoxyethane (DME). researchgate.net This approach is also applicable to the synthesis of other poly(dialkylstannane)s, including poly(dioctylstannane). researchgate.net The electrochemical reaction represents one of the three primary routes for preparing polystannanes, alongside Wurtz-like reactions and the catalytic dehydropolymerization of tin dihydrides. wikipedia.org

Table 1: Electrochemical Synthesis of Poly(dialkylstannane)s

| Monomer | Cathode | Anode | Supporting Electrolyte | Solvent | Product |

|---|---|---|---|---|---|

| Dibutyldichlorostannane | Platinum (Pt) | Silver (Ag) | Tetrabutylammonium perchlorate | DME | Poly(this compound) |

| Dioctyldichlorostannane | Platinum (Pt) | Silver (Ag) | Tetrabutylammonium perchlorate | DME | Poly(dioctylstannane) |

Data sourced from ResearchGate. researchgate.net

Studies on various organotin(IV) complexes, such as those derived from 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid, have utilized cyclic voltammetry to investigate their electrochemical behavior, revealing that the complexes undergo irreversible reductions. nih.gov

Amine Condensation Routes

Condensation reactions involving amines are a versatile method for synthesizing a wide range of organotin derivatives, particularly those containing tin-nitrogen or tin-oxygen bonds, such as organotin Schiff bases and dithiocarbamates.

One-pot condensation of amines, carbon disulfide, and an electrophile is a common procedure for creating dithiocarbamates. mdpi.com The amine reacts with carbon disulfide in the presence of a strong base (e.g., sodium hydroxide) to form a dithiocarbamate (B8719985) salt, which can then be reacted with an organotin halide to yield the final product. mdpi.com

Microwave-assisted multicomponent reactions provide an efficient route to organotin Schiff bases. rsc.org For example, high yields of n-butyltin complexes can be achieved through the reaction of a diorganotin oxide (like di-n-butyltin oxide), an aminophenol derivative, and 2-hydroxy-1-naphthaldehyde. rsc.org Similarly, condensation reactions between organotin(IV) chlorides and ligands synthesized from benzoyl chloride and N-methylhydroxylamine have been used to create new organotin compounds. orientjchem.orgorientjchem.org The reaction of organotin oxides or hydroxides with amino acids or their derivatives, often involving the azeotropic removal of water, is another established condensation method. orientjchem.orgorientjchem.org

Table 2: Example of Microwave-Assisted Amine Condensation

| Organotin Reactant | Amine Reactant | Aldehyde/Ketone | Method | Product Type |

|---|---|---|---|---|

| Di-n-butyltin oxide | 2-Aminophenol derivative | 2-Hydroxy-1-naphthaldehyde | Microwave-assisted | Organotin Schiff Base |

Data sourced from RSC Publishing. rsc.org

Advanced Polymerization Strategies

Modern polymerization strategies have enabled the synthesis of high-molecular-weight polystannanes with well-defined structures. These methods often rely on catalytic processes that proceed under mild conditions.

Acceptorless dehydrogenative polymerization is a condensation process that forms polymers with the extrusion of hydrogen gas, without the need for an external oxidant or hydrogen acceptor. acs.org This approach is particularly relevant for the synthesis of polystannanes from dihydride monomers.

A facile, high-yield route to linear poly(this compound) involves the dehydropolymerization of this compound (Bu₂SnH₂) using Wilkinson's catalyst, [RhCl(PPh₃)₃]. rsc.org This method produces polymers with molecular weights (Mw) around 20,000 g/mol and, notably, are free of the cyclic oligomers that can form in other synthetic routes. rsc.org The dehydropolymerization of dialkyltin dihydrides (R₂SnH₂) in the presence of Wilkinson’s catalyst affords yellow polymers with number average molar masses of 10 to 70 kg/mol . wikipedia.org The molecular weight can be adjusted by varying the catalyst concentration. wikipedia.org This catalytic dehydrogenative coupling is a key method for creating polymers with backbones of catenated main group elements like tin. researchgate.net

Table 3: Dehydropolymerization of this compound

| Monomer | Catalyst | Product | Molecular Weight (Mw) | Polydispersity | Reference |

|---|---|---|---|---|---|

| This compound | [RhCl(PPh₃)₃] | Linear Poly(this compound) | ~20,000 g/mol | - | rsc.org |

Stoichiometric Control in Derivative Synthesis

The synthesis of specific organotin halides (mono-, di-, and tri-substituted) from tetraorganotin precursors is precisely controlled by the stoichiometry of the reactants in redistribution reactions. gelest.com This comproportionation reaction, often known as the Kocheshkov comproportionation, involves reacting a tetraorganotin compound (R₄Sn) with a tin tetrahalide (SnX₄) at elevated temperatures, sometimes with a Lewis acid catalyst. gelest.comwikipedia.org

By carefully controlling the molar ratio of the reactants, specific products can be targeted:

A 3:1 molar ratio of R₄Sn to SnCl₄ yields the triorganotin chloride (R₃SnCl). wikipedia.org

A 1:1 molar ratio yields the diorganotin dichloride (R₂SnCl₂). gelest.comwikipedia.org

A 1:3 molar ratio yields the monoorganotin trichloride (B1173362) (RSnCl₃). gelest.comwikipedia.org

These organotin halides are crucial intermediates for synthesizing other derivatives by replacing the halide with various nucleophiles. gelest.comrjpbcs.com

Table 4: Stoichiometric Control in Redistribution Reactions

| Molar Ratio (R₄Sn : SnCl₄) | General Reaction | Product |

|---|---|---|

| 3 : 1 | 3 R₄Sn + SnCl₄ → | 4 R₃SnCl |

| 1 : 1 | R₄Sn + SnCl₄ → | 2 R₂SnCl₂ |

| 1 : 3 | R₄Sn + 3 SnCl₄ → | 4 RSnCl₃ |

Data sourced from Gelest, Inc. and Wikipedia. gelest.comwikipedia.org

Synthesis of Specific Organotin Derivatives (e.g., Bis(1-benzotriazolyloxy)this compound)

The synthesis of specific, often complex, organotin derivatives typically starts from precursor compounds like diorganotin oxides or dihalides. For example, the synthesis of bis(benzoylthio)this compound (B95304) is achieved through the reaction of dibutyltin (B87310) dichloride with benzoylthiol in the presence of a base. ontosight.ai

Another common strategy involves the condensation reaction between a diorganotin(IV) oxide and a carboxylic acid. orientjchem.org This method was used to synthesize a series of diorganotin(IV) dicarboxylates, such as [(n)Bu₂Sn(L)₂], where HL is 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid. nih.gov The reaction proceeds by reacting the acid (HL) with the corresponding diorganotin(IV) oxide, in this case, di-n-butyltin oxide. nih.gov Such reactions are fundamental to creating a vast library of organotin carboxylates with diverse structures and potential applications. orientjchem.org

Reactivity and Reaction Mechanisms of Dibutylstannane Species

Fundamental Reaction Mechanisms

The reactivity of dibutylstannane and its derivatives is characterized by the nature of the tin-carbon and tin-hydrogen bonds. These bonds provide sites for various chemical transformations, including nucleophilic and electrophilic attacks, which are fundamental to understanding their reaction mechanisms.

Nucleophilic Processes Involving this compound Derivatives

Nucleophilic substitution at the tin center is a common reaction pathway for this compound derivatives. In these reactions, a nucleophile attacks the electrophilic tin atom, leading to the displacement of a leaving group. The reactivity of the tin center can be influenced by the nature of the substituents attached to it. For instance, the reaction of diols with dibutyltin (B87310) oxide results in the formation of cyclic this compound derivatives through a process involving a nucleophilic reagent. google.com

The mechanism of nucleophilic acyl substitution, a related process, involves the attack of a nucleophile on a carbonyl group, forming a tetrahedral intermediate. byjus.comlibretexts.org This intermediate then collapses, expelling a leaving group. byjus.com While not directly involving this compound, the principles of nucleophilic attack and leaving group departure are relevant to understanding reactions at the tin center. wikiversity.orgmasterorganicchemistry.com In some instances, organostannylmetal derivatives, which are nucleophilic, can attack unsaturated carbon atoms to form new bonds. tuwien.at

Mechanistic Insights into Bond Formation and Cleavage

The formation and cleavage of bonds involving this compound are central to its chemical transformations. These processes can be influenced by various factors, including the presence of catalysts and the reaction conditions. For example, palladium-catalyzed Stille cross-coupling reactions are widely used to form carbon-carbon bonds using organostannanes. ethz.ch

Mechanisms for bond formation and cleavage can involve radical intermediates. For instance, some enzyme-catalyzed carbon-carbon bond-forming reactions proceed through the generation of a diradical system, followed by the coupling of the two radicals. nih.gov Bond cleavage, on the other hand, can occur through heterolytic cleavage, where a leaving group departs with a pair of electrons. wikiversity.org Understanding the stability of intermediates, such as carbocations or radicals, is crucial for predicting the outcome of these reactions. msu.edu

Polymerization Mechanism Elucidation

The polymerization of this compound to form polystannanes is a significant area of research, driven by the interesting electronic and material properties of these polymers. acs.orgnih.gov The mechanism of this polymerization can proceed through several pathways, often involving transition metal catalysts.

Oxidative Addition and Reductive Elimination Steps

A key mechanism in the catalytic polymerization of dibutylstannanes involves oxidative addition and reductive elimination sequences at a transition metal center. researchgate.net Oxidative addition is a process where a substrate molecule adds to a metal complex, increasing the metal's oxidation state. taylorandfrancis.com In the context of this compound polymerization, the Sn-H bond of the stannane (B1208499) can undergo oxidative addition to a low-valent metal center. researchgate.net

This is followed by reductive elimination, the reverse of oxidative addition, where two ligands are eliminated from the metal center to form a new bond, and the metal's oxidation state decreases. taylorandfrancis.comlibretexts.org This sequence of oxidative addition and reductive elimination is a fundamental part of many catalytic cycles, including those for cross-coupling reactions. libretexts.org Increasing the rates of both these steps can promote polymerization to high molecular weight polymers at lower temperatures. rsc.org

A proposed mechanism for the late transition metal-catalyzed dehydrocoupling of secondary stannanes involves an oxidative-addition and reductive-elimination sequence. researchgate.net This is followed by α-hydrogen elimination to furnish a stannylene ligand before its subsequent insertion into a growing stannane chain. researchgate.net

Role of Stannyl (B1234572) Intermediates and Growing Polymer Chains

In many polymerization processes, the reaction proceeds through the formation of reactive intermediates that add to a growing polymer chain. libretexts.org In the case of this compound polymerization, stannyl intermediates play a crucial role. The polymerization can occur via a chain growth mechanism. nih.gov

Disproportionation/Dehydrocoupling Combinations

An alternative mechanism for the polymerization of this compound involves a combination of disproportionation and dehydrocoupling reactions. researchgate.net This process can lead to the formation of both soluble oligostannanes and insoluble, cross-linked polystannanes. researchgate.net

The simple dehydrocoupling of di-n-butylstannane can produce soluble oligomers. researchgate.net However, a disproportionation/dehydrocoupling combination process is thought to be responsible for the formation of insoluble polystannanes. researchgate.net This process may initially form a low-molecular-weight oligostannane that still contains Sn-H bonds along its backbone. researchgate.net These remaining Sn-H bonds can then undergo further cross-linking reactions, resulting in a highly cross-linked, insoluble polymer network. researchgate.net This combined mechanism has also been observed in the dehydropolymerization/rearrangement of this compound to form highly branched, high molecular weight polystannanes. acs.orgacs.org

Organometallic Cross-Coupling Reactions

This compound derivatives, like other organostannanes, are key reagents in the formation of carbon-carbon bonds, most notably through the Stille reaction.

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile, such as an organohalide or triflate. vedantu.comacs.org The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. muni.czustc.edu.cn

Oxidative Addition : The cycle begins with the oxidative addition of the organic electrophile (R¹-X) to the active Pd(0) catalyst, forming a 16-electron Pd(II) intermediate. vedantu.comacs.org This intermediate is typically formed in a cis configuration, though it often rapidly isomerizes to the more stable trans isomer. muni.cz

Transmetalation : This crucial step involves the transfer of an organic group (R²) from the organostannane (R²-SnBu₃) to the Pd(II) complex. The transmetalation is often the rate-determining step of the entire catalytic cycle. muni.czacs.org The most widely accepted mechanism for this step is associative, where the organostannane coordinates to the palladium center. vedantu.com This can proceed through two primary transition states:

Cyclic Transition State : The halide or pseudohalide (X) on the palladium complex can coordinate to the tin atom, forming a closed, cyclic transition state. This pathway results in the transfer of the R² group to palladium and the X group to the tin moiety. vedantu.commdpi.com

Open Transition State : Alternatively, if the X group does not coordinate with the tin atom, an open transition state is formed. In this scenario, the tin complex departs with a net positive charge, which is later neutralized. vedantu.com Density functional theory (DFT) calculations suggest the cyclic mechanism is favored unless a ligand dissociates from the palladium center. vedantu.com

Reductive Elimination : The newly formed diorganopalladium(II) complex, which must be in a cis conformation, undergoes reductive elimination. acs.org This final step forms the desired C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue. ustc.edu.cn

The rate of the Stille reaction, particularly the transmetalation step, is profoundly influenced by the choice of ligands on the palladium catalyst and substituents on the reacting partners.

Ligand Effects : The electronic properties and steric bulk of phosphine (B1218219) ligands attached to the palladium center play a critical role. Research has shown that ligands with low donicity and less steric hindrance dramatically accelerate the reaction. vedantu.comacs.org Strong donor ligands, such as triphenylphosphine (B44618) (PPh₃), can inhibit the reaction by binding strongly to the palladium, making it less electrophilic and less available to coordinate with the organostannane. vedantu.com In contrast, ligands like tri(2-furyl)phosphine (B125338) and triphenylarsine (B46628) (AsPh₃) are poorer donors, leading to a more reactive, coordinatively unsaturated palladium intermediate that engages more readily in transmetalation. vedantu.comacs.org This effect can enhance reaction rates by a factor of 100 to 1000. vedantu.com

| Ligand | Relative Rate Constant (k_rel) | General Characteristic |

|---|---|---|

| Triphenylphosphine (PPh₃) | 1 | Strong Donor (Inhibitory) |

| Tri(2-furyl)phosphine | 105 | Low Donicity (Accelerant) |

| Triphenylarsine (AsPh₃) | 1100 | Low Donicity (Strong Accelerant) |

Bonding Analysis in this compound-Derived Compounds

The formation of polymers from stannane monomers, such as polystannanes, gives rise to materials with unique bonding characteristics and electronic properties. These properties are rooted in the nature of the covalent bonds involving tin and other Group 14 elements.

The covalent bonds formed between Group 14 elements (E–E) and between carbon and Group 14 elements (C–E) are fundamental to the structure of organometallic compounds. The strength of these bonds, often measured by bond dissociation energy, generally decreases when moving down the group from carbon to tin. doubtnut.comcareers360.com This trend is attributed to the increase in atomic size and the corresponding decrease in the effectiveness of orbital overlap. careers360.com

The Sn-Sn bond is significantly weaker than the Si-Si or Ge-Ge bonds, making polystannanes more susceptible to degradation, for instance, by light. researchgate.netwiredchemist.com Similarly, the C-Sn bond is the weakest among the C-E bonds of the lighter Group 14 elements. mdpi.com Theoretical studies using Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses confirm that while these E-E bonds are primarily covalent, they possess some degree of ionic character. researchgate.net Energy decomposition analysis (EDA) has shown the covalent contribution to the C-E bond to be in the range of 48-53%. scribd.com

| Bond Type | Bond Dissociation Energy (kJ/mol) | Average Bond Length (pm) |

|---|---|---|

| C-C | 346 mdpi.com | 154 mdpi.com |

| Si-Si | 222 mdpi.com | 233 mdpi.com |

| Ge-Ge | 188 mdpi.com | 241 mdpi.com |

| Sn-Sn | ~187 researchgate.net | ~277 scribd.com |

| C-Si | 318 mdpi.com | 185 mdpi.com |

| C-Ge | 238 mdpi.com | 195 mdpi.com |

| C-Sn | 192 mdpi.com | 216 mdpi.com |

Polystannanes, which are polymers with a backbone of covalently bonded tin atoms, exhibit unique electronic properties due to electron delocalization. doubtnut.com This delocalization is more pronounced than in their silicon (polysilanes) and germanium (polygermanes) counterparts, leading to smaller band gaps and greater metallic character. researchgate.net

σ-Delocalization (Sigma Delocalization) : In poly(dialkylstannane)s, such as poly(this compound), the σ-electrons in the Sn-Sn bonds of the polymer backbone are delocalized. doubtnut.commdpi.com This phenomenon, also known as σ-conjugation, arises from the overlap of the Sn 5s and 5p orbitals. researchgate.net This delocalization is responsible for the characteristic strong UV-Vis absorption maxima observed for these polymers, typically in the range of 380-400 nm, which corresponds to a σ → σ* electronic transition. mdpi.com

σ-π-Delocalization : When aryl groups (e.g., phenyl) are attached directly to the tin backbone, as in poly(diphenylstannane) or related copolymers, the delocalization extends to include the π-orbitals of the aromatic rings. doubtnut.com This σ-π delocalization results in a further reduction of the band gap and a significant red shift in the UV-Vis absorption spectrum. doubtnut.com For example, while poly(this compound) absorbs around 390 nm, poly(diphenylstannane) shows an absorption edge near 480 nm. This extended conjugation enhances the electronic properties of the material. doubtnut.com

Applications in Advanced Chemical and Material Science Research

Catalysis Research

Dibutylstannane and its derivatives are recognized for their catalytic activity in a range of chemical transformations. Research in this area explores their efficiency, selectivity, and the underlying catalytic mechanisms.

Role in Carbon-Carbon Bond Formation in Organic Synthesis

The formation of carbon-carbon (C-C) bonds is a foundational aspect of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. sigmaaldrich.com While a wide array of catalysts are employed for this purpose, organotin compounds, including derivatives of this compound, have been investigated for their potential role in specific C-C bond-forming reactions. These reactions are crucial in medicinal chemistry, agrochemical development, and the synthesis of natural products. sigmaaldrich.com

Research has explored various catalytic strategies for C-C bond formation, including cross-coupling reactions, which often utilize palladium, ruthenium, or other metal catalysts. sigmaaldrich.com Biocatalysts have also emerged as a versatile option for these transformations. libretexts.orgnih.gov The Stille polycondensation, a palladium-catalyzed reaction between organostannanes and organic halides, is a notable example of a C-C bond-forming polymerization. rsc.org This reaction is valued for its tolerance of various functional groups under mild conditions. rsc.org

Catalytic Activity in Polymerization and Polycondensation Reactions

This compound and its derivatives demonstrate significant catalytic activity in polymerization and polycondensation reactions. In the realm of polyurethanes, dibutyltin (B87310) compounds such as dibutyltin dilaurate are used to catalyze the reaction between isocyanates and diols. atamanchemicals.com This catalytic action is also essential in the production of RTV (Room-Temperature Vulcanizing) silicone resins, where they facilitate polycondensation reactions. atamanchemicals.com

The mechanism of polycondensation is thought to be similar to that of their low-molecular-weight counterparts. uomustansiriyah.edu.iq this compound itself is a key monomer in the synthesis of polystannanes through dehydropolymerization, a process often catalyzed by transition metal complexes. researchgate.netrsc.org

Specificity in Transesterification Reactions

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a crucial reaction in the synthesis of various commercially important chemicals. Dibutyltin compounds are effective catalysts in these reactions. For instance, dibutyltin dilaurate is utilized as a catalyst for transesterification reactions. atamanchemicals.com Derivatives like dibutyltin diacetate are employed in the production of synthetic lubricants, plasticizers, and flavor esters, where they promote the efficient exchange of ester groups. atamanchemicals.com The catalytic activity of these compounds is also relevant in the synthesis of other organotin compounds through transesterification. smolecule.com

Heterogeneous vs. Homogeneous Catalysis Paradigms

Catalysts are broadly classified into two types: homogeneous and heterogeneous. chemguide.co.ukpressbooks.pub A homogeneous catalyst exists in the same phase as the reactants, while a heterogeneous catalyst is in a different phase. chemguide.co.ukpressbooks.pub

In the context of this compound and its derivatives, both catalytic paradigms are relevant. For example, Wilkinson's catalyst, [RhCl(PPh3)3], is used as a homogeneous catalyst for the dehydropolymerization of this compound in solution to form linear polystannanes. rsc.orgchembam.com An advantage of homogeneous catalysis is the high degree of interaction between the catalyst and reactants. chembam.com

Conversely, heterogeneous catalysts, typically solids, are used with liquid or gaseous reactants. chembam.com A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which is particularly important for industrial-scale processes. chembam.com While specific examples of this compound itself being used as a solid heterogeneous catalyst are less common in the provided context, the broader field of organotin catalysis encompasses both paradigms. The Stille polycondensation, for instance, can sometimes involve heterogeneous or quasi-heterogeneous catalysis. rsc.org

Polymer Science Research

Synthesis of High Molecular Weight Polystannanes

The synthesis of high molecular weight polystannanes, polymers with a backbone of tin atoms, is a significant area of research due to their potential electronic properties. rsc.org this compound serves as a crucial monomer in the synthesis of poly(this compound). One of the primary methods for this synthesis is the dehydropolymerization of this compound. researchgate.netrsc.org

This reaction is typically catalyzed by transition metal complexes. Research has shown that catalysts like [RhCl(PPh3)3] (Wilkinson's catalyst) can produce linear poly(this compound) with a relatively high molecular weight (Mw = 20 × 10³ g mol⁻¹) and without the formation of cyclic oligomers, which are common byproducts in other synthetic routes. researchgate.netrsc.orgrsc.org Zirconocene-based catalysts have also been found to be effective in producing high molecular weight polystannanes from the dehydropolymerization of secondary stannanes like this compound. researchgate.net

The table below summarizes the findings of different catalytic systems used for the synthesis of poly(this compound).

| Catalyst | Monomer | Polymer | Molecular Weight (Mw) | Observations |

| [RhCl(PPh3)3] | This compound | Linear Poly(this compound) | 20 × 10³ g mol⁻¹ | High-yield, free of cyclic oligomers. researchgate.netrsc.orgrsc.org |

| Zirconocene-based catalysts | This compound | High Molecular Weight Poly(this compound) | - | Good catalytic activity. researchgate.net |

| Platinum-containing catalyst | This compound | Linear Poly(this compound) | Not determined | Reported to be free of cyclic oligomers but with other side products. rsc.org |

Development of Organometallic Polymers with Catenated Group 14 Elements

This compound serves as a crucial building block in the synthesis of organometallic polymers that feature backbones of catenated Group 14 elements, specifically tin (Sn). researchgate.net These polymers, known as polystannanes, are unique due to their main chain consisting of covalently bonded metal atoms. chimia.ch The structure of these polymers can be conceptualized as linear chains of E-E single bonds, where E represents a Group 14 element like tin, creating a (semi)-metal backbone. researchgate.net

The synthesis of poly(this compound) has been successfully achieved through the dehydropolymerization of this compound. researchgate.net This method stands out because it yields linear high-molecular-weight polymers without the formation of cyclic oligomers, which are common byproducts in other synthetic routes like Wurtz-type reactions. researchgate.netethz.ch The resulting poly(dialkylstannane)s, including poly(this compound), are thermotropic and exhibit interesting phase transitions. researchgate.netwikipedia.org

The presence of heavier Group 14 elements like tin in the polymer backbone is expected to result in stronger σ-conjugation and narrower bandgaps compared to their silicon-based counterparts, leading to materials with more pronounced metallic characteristics. researchgate.netcolab.ws Theoretical studies have delved into the structure and bonding of these catenated compounds, confirming the partly covalent nature of the E-E bonds. worldscientific.com The development of these polymers opens avenues for creating materials with unique electronic and optical properties. researchgate.net

Creation of Functional Inorganic Polymers and Ceramic Thin Films

This compound is a precursor in the creation of functional inorganic polymers, which are of significant interest in materials science. icmab.es These polymers, particularly polystannanes derived from this compound, can be processed into thin films. researchgate.net The resulting poly(this compound) films can be highly ordered through simple shearing processes. researchgate.net

Inorganic polymers, in a broader sense, are utilized as precursors for advanced ceramic materials through methods like pyrolysis. fiveable.me While the direct application of this compound in forming ceramic thin films through pyrolysis is not extensively detailed in the provided context, the resulting polymers from its polymerization are key components. Functional polymer composites can be developed for various surfaces, including ceramic tiles, to enhance their properties. metu.edu.tr The ability to form thin, functional films is a critical aspect of their application potential.

Fabrication of Liquid-Crystalline-Like Polystannane Materials

A significant application of this compound is in the fabrication of polystannane materials that exhibit liquid-crystalline-like properties. researchgate.net Specifically, poly(this compound) is in a liquid-crystalline-like state at room temperature. researchgate.net This characteristic allows for the easy orientation of the polymer chains through simple methods like mechanical shearing. researchgate.netwikipedia.org

Research has shown that poly(this compound) undergoes a reversible, first-order phase transition at approximately 0°C. researchgate.netwikipedia.org This transition is from a rectangular phase to a pure nematic phase, as confirmed by X-ray diffraction. wikipedia.orgresearchgate.net The liquid-crystalline nature is a key property that influences the material's processability and potential applications in areas requiring ordered molecular structures. colab.ws

Investigation of Charge Carrier Mobility within Tin Backbones

The unique structure of polystannanes, with their backbone of covalently bonded tin atoms, facilitates the investigation of charge carrier mobility. ethz.ch The delocalization of σ-electrons along the tin backbone is a key feature that gives rise to their semiconducting properties. chimia.chtorontomu.ca

Studies on poly(this compound) have revealed significant charge carrier mobility. colab.ws Temperature-dependent, time-resolved pulse radiolysis microwave conductivity measurements have yielded charge-carrier mobility values of approximately 0.1 cm² V⁻¹ s⁻¹ in the crystalline phase. wikipedia.orgcolab.ws This mobility decreases by only a factor of three in the liquid-crystalline mesophase. colab.ws The high mobility, coupled with the ease of aligning the polymer chains, makes these materials promising candidates for applications in molecular electronic devices. colab.ws The investigation into the relationship between the polymer backbone structure and charge carrier mobility is a crucial area of research for advancing organic and organometallic electronics. rsc.org

Advanced Materials Science Applications

Contribution to Hydrogen Storage and Transfer Technologies

This compound and its derivatives are relevant to the field of hydrogen storage and transfer technologies, a critical area for the advancement of a hydrogen-based economy. senzahydrogen.comhymarc.org While direct use of this compound for hydrogen storage is not the primary focus, the broader class of organotin hydrides, to which this compound belongs, is instrumental in various chemical transformations that can be related to hydrogen transfer processes.

The development of safe, efficient, and economical hydrogen storage and transportation methods is a key challenge. senzahydrogen.com Technologies being explored include high-pressure gaseous hydrogen, liquid hydrogen, and storage in solid-state materials or organic liquid carriers. senzahydrogen.comcicenergigune.com Liquid Organic Hydrogen Carriers (LOHCs) offer a promising solution for long-distance transport of large quantities of hydrogen under ambient conditions. cicenergigune.comhydrogenious.net The chemistry of organometallic compounds like this compound contributes to the fundamental understanding of bond activation and catalysis, which are essential for the hydrogenation and dehydrogenation processes in LOHC systems. cicenergigune.com

Precursors for Transparent Conductive Oxide (TCO) Thin Film Deposition

Organometallic compounds, including those related to tin, serve as precursors in the deposition of Transparent Conductive Oxide (TCO) thin films. ethz.chmetu.edu.tr TCOs are essential materials in a wide range of technologies such as solar cells, display panels, and touch screens. metu.edu.tr

Metal-Organic Chemical Vapor Deposition (MOCVD) is a common technique used to grow high-quality TCO thin films. northwestern.edunih.gov This method relies on volatile and thermally stable organometallic precursors. northwestern.edu While this compound itself is a dihydride, related organotin compounds are used in these processes. For instance, tin compounds are used as dopants in materials like Indium Tin Oxide (ITO), a widely used TCO. metu.edu.trnih.gov The synthesis of TCOs can also be achieved through solution-based methods like sol-gel, which utilize metal precursors to form the oxide films. metu.edu.trunipd.it The choice of precursor is critical in determining the final properties of the TCO film, such as its conductivity and transparency. northwestern.educore.ac.uk

Tailoring Material Properties through Substituent Variation

The properties of materials derived from this compound can be precisely controlled by altering the substituent groups attached to the tin atom. This ability to tailor material characteristics is a key area of investigation in materials science.

The introduction of different organic groups in place of the butyl groups or the hydride atoms in this compound can significantly influence the resulting material's properties. For instance, the length of the alkyl side chains in poly(dialkylstannane)s, which can be synthesized from dialkylstannanes, affects the orientation of the polymer backbone. cambridge.org This, in turn, impacts the material's optical and electronic properties.

Furthermore, the substitution of butyl groups with other functionalities can lead to the development of materials with specific applications. For example, the synthesis of stannane (B1208499), dibutyl-, bis(C9-11 neofatty acyloxy) derivs. results in compounds that have been explored for their use as stabilizers in plastics and polymers. ontosight.ai The properties of these derivatives can be fine-tuned by varying the specific neofatty acyloxy groups. ontosight.ai

Research has also demonstrated that the migration of butyl groups can occur during certain reactions, which implies a different mechanistic pathway compared to reactions involving phenyl substituents. ethz.ch This highlights the nuanced control that can be exerted over the final product through careful selection of substituents and reaction conditions. The ability to create copolymers by reacting dichlorodiorganostannanes with sodium in liquid ammonia (B1221849) further expands the range of accessible materials with tailored properties. researchgate.net

Integration in Hybrid Organic-Inorganic Materials Development

This compound and its derivatives are valuable components in the creation of hybrid organic-inorganic materials. These materials combine the desirable properties of both organic and inorganic components, such as the flexibility of polymers and the mechanical strength of inorganic materials, leading to novel functionalities. mdpi.comrsc.org

The development of these hybrid materials often involves the intimate mixing of organic and inorganic components at a sub-micrometer or nanometric scale. frontiersin.org this compound derivatives can serve as the inorganic precursor in these systems. For example, dibutyltin compounds can be used to create hybrid materials where the organic and inorganic phases are chemically bonded, leading to enhanced interfacial interactions and improved material properties. researchgate.netrsc.org

The sol-gel process is a common technique for preparing these hybrid materials, where organometallic compounds undergo hydrolysis and polycondensation. mdpi.com this compound derivatives can be incorporated into these processes to form a novel organic-inorganic network. mdpi.com The resulting hybrid materials have potential applications in various fields, including optics and iono-electronics. rsc.org The ability to tailor the structure of these hybrids at the molecular level allows for the dissociation of various contributions to create multifunctional materials. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques

Spectroscopic Methodologies

A range of spectroscopic methodologies is employed to probe the intricate features of dibutylstannane. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are particularly powerful tools in this regard, offering complementary information on the nuclear and electronic environments within the molecule.

NMR spectroscopy is a cornerstone technique for the characterization of organotin compounds, with ¹¹⁹Sn NMR being especially informative due to the wide chemical shift range of the tin nucleus, which is highly sensitive to its coordination environment.

The coordination number of the tin atom significantly influences the ¹¹⁹Sn chemical shift. For instance, four-coordinate organotin(IV) compounds typically resonate in a broad downfield region, while five- and six-coordinate species appear at progressively higher fields. This trend allows for the confident assignment of molecular structures in solution.

| Coordination Number | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

| 4 | +200 to -60 |

| 5 | -90 to -190 |

| 6 | -210 to -400 |

This table provides representative ¹¹⁹Sn NMR chemical shift ranges for organotin(IV) compounds based on the coordination number of the tin atom.

Furthermore, ¹¹⁹Sn NMR is a powerful technique for monitoring the progress of reactions involving this compound, such as hydrostannylation reactions. The distinct chemical shifts of the reactants, intermediates, and products allow for real-time tracking of the reaction, providing crucial kinetic and mechanistic insights.

Variable-Temperature (VT) NMR spectroscopy is employed to study the dynamic processes that this compound and its derivatives can undergo in solution. These processes can include conformational changes, ligand exchange, and equilibria between different aggregated states (e.g., monomers, dimers, and trimers).

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, dynamic processes are often fast on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, these processes slow down, leading to broadening of the signals and, eventually, the resolution of distinct signals for each species or conformer at the slow-exchange limit.

A notable example is the study of the oligomerization of 2,2-dibutyl-1,3,2-dioxastannolane (B1628406), a derivative of this compound. Low-temperature ¹¹⁹Sn NMR spectroscopy revealed the presence of a mixture of dimers, trimers, and tetramers in solution, allowing for the thermodynamic characterization of the equilibria between these species. researchgate.net This demonstrates the utility of VT-NMR in understanding the dynamic solution behavior of this compound-related compounds.

Solid-state NMR (SSNMR) spectroscopy provides valuable structural information about this compound and its derivatives in the crystalline state. mdpi.comnih.gov In the solid phase, molecules are in a fixed orientation, which can provide data that is averaged out in solution-state NMR due to rapid molecular tumbling.

Cross-polarization magic-angle spinning (CP/MAS) is a common technique used in solid-state ¹¹⁹Sn NMR. It enhances the signal of the low-abundance ¹¹⁹Sn nucleus by transferring polarization from the more abundant ¹H nuclei. The resulting spectra can reveal information about the number of distinct tin environments in the crystal lattice, bond lengths and angles, and intermolecular interactions.

For example, the solid-state ¹¹⁹Sn NMR spectrum of 2,2-dibutyl-1,3,2-dioxastannolane shows a distinct chemical shift compared to its solution-state spectrum, indicating a change in the coordination environment of the tin atom from five-coordinate in solution to a six-coordinate polymeric structure in the solid state. researchgate.net SSNMR is, therefore, a crucial tool for characterizing the structure of crystalline this compound-based materials and understanding how their solid-state structure influences their properties.

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. wepub.org For saturated organometallic compounds like this compound, the primary electronic transitions are of the σ-σ* type.

This compound, being a saturated molecule, contains only sigma (σ) bonds. The absorption of high-energy ultraviolet radiation can promote an electron from a bonding σ orbital to a higher energy antibonding σ* orbital. This is known as a σ-σ* transition. libretexts.orgbartleby.com

These transitions typically require a significant amount of energy and therefore occur in the vacuum ultraviolet (VUV) region of the electromagnetic spectrum, generally at wavelengths below 200 nm. wikipedia.org Studies on various metal alkyls have shown intense absorption bands in the 190 to 250 nm range, which are attributed to σ-σ* transitions. aip.org It is expected that this compound would exhibit similar absorption characteristics.

UV-Visible (UV-Vis) Spectroscopy

Correlation of Absorption Maxima with Catenation Lengthnih.gov

The electronic properties of polystannanes, including poly(this compound), are intrinsically linked to the delocalization of σ-electrons along the tin-tin backbone. This delocalization gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. nih.gov A key feature of these polymers is the dependence of the absorption maximum (λmax) on the catenation length, or the number of tin atoms in the polymer chain. shimadzu.com

As the number of repeating Sn-Sn units in the chain increases, the σ-conjugation becomes more extensive. This leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite an electron, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. This phenomenon is a hallmark of conjugated polymer systems. shimadzu.com

The following table, based on data for generic oligoenes, illustrates this principle, which is applicable to polystannanes. It shows how the absorption maximum shifts to longer wavelengths as the number of conjugated double bonds (analogous to Sn-Sn bonds in this context) increases.

Table 1: Illustrative Correlation of Absorption Maxima with Conjugation Length in Oligoenes

| Number of Conjugated Units (n) | Absorption Maximum (λmax) (nm) |

|---|---|

| 3 | 363 |

| 5 | 418 |

| 7 | 459 |

| 9 | 499 |

| 11 | 513 |

| 13 | 536 |

Data is illustrative and based on diphenyl-oligoenes to demonstrate the principle of bathochromic shift with increasing conjugation length. researchgate.net

This trend underscores the metallic character of the Sn-Sn backbone in polystannanes, where the σ-electrons are significantly delocalized, a rare feature for sigma-bonded systems. rsc.org The position of the λmax is therefore a direct indicator of the degree of σ-conjugation and the electronic structure of the polymer backbone. nih.gov

Vibrational Spectroscopy: FTIR and Raman Analysisresearchgate.netorganic-chemistry.orgchemistryviews.org

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides invaluable information about the molecular structure and bonding within this compound and its polymeric forms. These methods probe the vibrational modes of the molecule, which are specific to the types of bonds present (e.g., Sn-H, Sn-C, C-H, C-C) and their chemical environment.

For a non-linear molecule like this compound (C8H20Sn), the number of normal vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. With 29 atoms, this compound is expected to have 81 vibrational modes. These modes include stretching, bending, rocking, wagging, and twisting vibrations of the various chemical bonds. chemistryviews.orgwikipedia.org

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that induce a change in the molecular dipole moment. Key characteristic absorption bands for this compound and related organotin hydrides would include:

Sn-H Stretching: The stretching vibration of the tin-hydrogen bond is a particularly informative peak for organotin hydrides. It typically appears in the region of 1800-1880 cm⁻¹. The exact position can be influenced by the other substituents on the tin atom.

C-H Stretching: The stretching vibrations of the C-H bonds in the butyl groups are expected in the 2850-2960 cm⁻¹ region.

CH2 and CH3 Bending: Bending (scissoring, wagging, twisting) vibrations of the methylene (B1212753) (CH2) and methyl (CH3) groups occur in the 1300-1470 cm⁻¹ range.

Sn-C Stretching: The stretching vibrations of the tin-carbon bonds are typically found at lower frequencies, in the range of 500-600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and detects vibrational modes that involve a change in the polarizability of the molecule. nih.gov For polystannanes, Raman spectroscopy is particularly sensitive to the vibrations of the Sn-Sn backbone due to the high polarizability of these bonds. alsglobal.se

Sn-Sn Stretching: The Sn-Sn stretching mode in polystannanes gives a strong Raman signal, typically observed in the low-frequency region of 100-200 cm⁻¹. The position of this peak can provide information about the conformation and crystallinity of the polymer chain.

Symmetric Vibrations: Symmetric stretching and bending modes, which may be weak or absent in the FTIR spectrum, are often strong in the Raman spectrum.

The combination of FTIR and Raman spectroscopy allows for a comprehensive vibrational analysis of this compound, enabling the identification of functional groups and providing insights into the molecular structure and bonding.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-H Stretch | 2850 - 2960 | FTIR, Raman |

| Sn-H Stretch | 1800 - 1880 | FTIR |

| CH₂/CH₃ Bend | 1300 - 1470 | FTIR, Raman |

| Sn-C Stretch | 500 - 600 | FTIR, Raman |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysisorganic-chemistry.orgmdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. In the context of this compound, XPS provides detailed information on the binding energies of the core electrons of tin (Sn) and carbon (C), which are indicative of their oxidation states and local chemical environments. nih.gov

Analysis of Tin (Sn 3d) Core Levels

The Sn 3d region of the XPS spectrum is characterized by a doublet, corresponding to the Sn 3d5/2 and Sn 3d3/2 spin-orbit components. The binding energy of these peaks is highly sensitive to the oxidation state of the tin atom. For organotin compounds where tin is in the +4 oxidation state, the Sn 3d5/2 peak is typically observed in the range of 486.5 to 487.5 eV. In this compound, the tin atom is formally in the +2 oxidation state, which would be expected to result in a lower binding energy compared to Sn(IV) compounds, due to the increased electron density around the tin nucleus. However, organotin hydrides can be susceptible to surface oxidation. Therefore, XPS analysis of this compound might reveal the presence of both Sn(II) and Sn(IV) species on the surface, with the latter appearing at higher binding energies.

Analysis of Carbon (C 1s) Core Levels

The C 1s spectrum of this compound is expected to show peaks corresponding to the different types of carbon atoms in the butyl chains. The primary peak would be associated with the C-C and C-H bonds within the alkyl chains. This peak is typically found around 284.8 - 285.0 eV and is often used as a reference for charge correction. A second, distinct component at a slightly lower binding energy would correspond to the carbon atoms directly bonded to the tin atom (Sn-C). This shift to lower binding energy is due to the lower electronegativity of tin compared to carbon. The presence of any surface oxidation could also lead to the appearance of C-O (~286 eV) or C=O (~288 eV) components in the C 1s spectrum. organic-chemistry.org

Table 3: Representative XPS Binding Energies for this compound and Related Species

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

|---|---|---|---|

| Tin (Sn) | 3d₅/₂ | Sn-C (in Sn(IV) oxides) | ~486.7 |

| Tin (Sn) | 3d₅/₂ | Sn-C (in Sn(II) oxides) | ~486.0 |

| Carbon (C) | 1s | C-C, C-H | 284.8 - 285.0 |

| Carbon (C) | 1s | C-Sn | < 284.8 |

| Carbon (C) | 1s | C-O | ~286.0 |

Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. organic-chemistry.orgucl.ac.uk

Electron Energy-Loss Spectroscopy (EELS) for Electronic Structure and Bonding (ELNES, EXELFS)mdpi.com

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often performed in a transmission electron microscope (TEM), that probes the electronic structure and elemental composition of a material at high spatial resolution. wikipedia.org It involves analyzing the energy distribution of electrons that have passed through a thin sample. While specific EELS studies on this compound are not widely reported, the principles of the technique can be applied to understand the electronic properties and bonding in this organometallic compound and its polymers. monash.edursc.org

EELS spectra are typically divided into two main regions: the low-loss region and the core-loss region.

Low-Loss Region (0-50 eV)

The low-loss region provides information about the valence electrons and dielectric properties of the material. monash.edu It is characterized by the zero-loss peak (electrons that passed through the sample without losing energy) and plasmon peaks. Plasmons are collective oscillations of valence electrons, and the energy of the plasmon peak is related to the valence electron density. For a polymer like poly(this compound), the low-loss spectrum would be sensitive to changes in the electronic structure upon polymerization or degradation.

Core-Loss Region (>50 eV)

The core-loss region contains ionization edges corresponding to the energy required to excite core electrons to unoccupied states. wikipedia.org These edges are element-specific and provide information on elemental composition. The fine structure near the onset of an ionization edge, known as the Energy-Loss Near-Edge Structure (ELNES), is analogous to X-ray Absorption Near-Edge Structure (XANES) and provides information about the local bonding environment and oxidation state of the atom. nih.gov For this compound, the carbon K-edge ELNES would reveal details about the C-C, C-H, and C-Sn bonding. The tin M- or N-edges could also be analyzed to probe the electronic state of the tin atoms.

Further from the edge, the Extended Energy-Loss Fine Structure (EXELFS) contains information about the radial distribution of neighboring atoms, similar to Extended X-ray Absorption Fine Structure (EXAFS). This could be used to determine bond lengths such as the Sn-C and Sn-Sn distances in polystannanes.

Although a powerful tool for polymer analysis, the application of EELS to organometallic polymers like poly(this compound) can be challenging due to their sensitivity to electron beam damage. nih.gov

Electrochemical Methods: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)nih.gov

Electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are instrumental in investigating the redox properties of electroactive species like this compound. These methods provide insights into the oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting redox species.

Cyclic Voltammetry (CV)

In a CV experiment, the potential applied to a working electrode is scanned linearly from a starting potential to a switching potential and then back. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV that is often used for quantitative analysis. scite.ai It involves applying a series of potential pulses superimposed on a linear potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in well-defined peaks and lower detection limits. DPV could be employed to determine the concentration of this compound in a solution or to study its redox behavior at very low concentrations. The peak potential in DPV is related to the half-wave potential of the redox couple.

The electrochemical study of this compound and its derivatives is crucial for understanding their electronic properties and for potential applications in areas such as electrocatalysis and materials science.

Structural Characterization Techniques

Single Crystal X-ray Crystallography for Molecular and Supramolecular Structuresnih.govucl.ac.ukshimadzu.com

Single crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the relationship between the structure and properties of a compound.

While obtaining a single crystal of the parent this compound (Bu2SnH2) suitable for X-ray diffraction can be challenging due to its reactivity and potential instability, ucl.ac.uk structural data from closely related dibutyltin(IV) compounds offer significant insights into the geometry and packing of molecules containing the dibutyltin (B87310) moiety.

A relevant example is the crystal structure of the novel organotin dication [nBu2Sn(H2O)4]2+. researchgate.net In this structure, the tin atom is coordinated to the two butyl groups and four water molecules. The geometry around the tin atom can be described, and the C-Sn-C bond angle and the Sn-C bond lengths can be precisely measured.

Key Structural Features from a Representative Dibutyltin Compound:

Coordination Geometry: The coordination geometry around the tin atom is a critical parameter. In many organotin compounds, tin adopts a tetrahedral or distorted tetrahedral geometry. In higher coordinate complexes, octahedral or other geometries can be observed.

Bond Lengths and Angles: X-ray crystallography provides precise values for bond lengths (e.g., Sn-C, C-C) and bond angles (e.g., C-Sn-C). These parameters are crucial for validating theoretical models and understanding the steric and electronic effects of the butyl groups.

Supramolecular Structure: The analysis of the crystal packing reveals the nature and extent of intermolecular interactions, such as van der Waals forces and, in the case of hydrated species, hydrogen bonding. researchgate.net These interactions govern the bulk properties of the material. For instance, in the [nBu2Sn(H2O)4]2+ dication, intermolecular hydrogen bonding plays a key role in the formation of a lamellar layered structure. researchgate.net

The structural data obtained from single crystal X-ray crystallography are essential for building a comprehensive understanding of the solid-state properties of this compound and for designing new materials with tailored properties.

Table 4: Representative Crystallographic Data for an Organotin Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0755(7) |

| b (Å) | 19.7663(19) |

| c (Å) | 10.1987(9) |

| β (°) | 95.940(2) |

| Volume (ų) | 1619.2(3) |

Data for a representative crystalline organic compound to illustrate the type of information obtained from X-ray crystallography. cam.ac.uk

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Dibutyltin(IV) bis(4-nitrophenylethanoate) |

Advanced Microscopy Techniques for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pub In the study of organotin polymers, SEM provides direct images of the surface features, allowing for the characterization of particle size, shape, and distribution. researchgate.netazom.com For instance, SEM has been used to assess the morphology of molecularly imprinted polymers designed for organotin compounds, revealing details about their particulate nature. researchgate.net

The technique involves scanning a focused beam of electrons over a sample's surface, and the resulting signals (such as secondary electrons) are used to create an image. pressbooks.pub This provides crucial insights into the material's microstructure, which can be correlated with its physical and chemical properties. azom.com For polymers derived from this compound, SEM can be used to examine the surface of films or synthesized particles, revealing information about their texture and any surface defects. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. uni-jena.de By passing a beam of electrons through an ultra-thin sample, TEM can reveal details about the morphology, crystalline structure, and arrangement of different phases within the material. azom.comkpi.ua

For polymeric materials like polystannanes, TEM can be used to visualize the arrangement of crystalline and amorphous regions, providing direct evidence for the structures inferred from scattering techniques like SAXS. uni-jena.de Selected area electron diffraction (SAED), a technique available in TEM, can be used to obtain diffraction patterns from nanoscale regions of the sample, providing crystallographic information that complements XRD and WAXS data. nih.gov The high resolution of TEM allows for the direct imaging of nanostructures within the polymer, which is critical for understanding structure-property relationships. uni-jena.denih.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional map of a sample's surface at the nanoscale. mccrone.comyoutube.com Unlike electron microscopy, AFM does not require a vacuum environment and can provide contrast based on mechanical properties, which is particularly advantageous for polymer samples. mccrone.commccrone.com

AFM is uniquely suited for characterizing the surface morphology of polymers, including features like domain size and distribution. mccrone.comyoutube.com It can be used to study the lamellar structures of semi-crystalline polymers with high precision. researchgate.net For thin films of polystannanes, AFM can reveal the surface topography and provide insights into the ordering of polymer chains at the surface. azonano.com The ability of AFM to operate at variable temperatures also allows for in-situ studies of phase transitions and crystallization processes on the polymer surface. azonano.com

Comparison of Microscopy Techniques for Polystannane Characterization:

| Technique | Information Obtained | Advantages for Polystannanes |

| SEM | Surface topography, morphology, particle size and shape. pressbooks.pubazom.com | Provides direct visualization of the microscale surface features of synthesized polymers. |

| TEM | Internal structure, crystallography, phase distribution. azom.comuni-jena.de | Allows for high-resolution imaging of the internal nanostructure and crystalline domains. |

| AFM | Nanoscale surface topography, morphology, mechanical properties. mccrone.commccrone.com | Enables characterization of surface features with high resolution in various environments and can probe local mechanical properties. |

Thermal Analysis for Polymer Properties (e.g., TGA for thermal stability of polystannanes)

Thermal analysis techniques are crucial for understanding the behavior of polymers as a function of temperature. Thermogravimetric Analysis (TGA) is a key method for determining the thermal stability of materials. TGA measures the change in mass of a sample as it is heated at a controlled rate. This information is used to identify the temperatures at which the material degrades.

For poly(diorganostannane)s, including those derived from this compound, thermal stability is a significant property. Research has shown that these polymers are generally thermally stable, with decomposition typically commencing at temperatures above 200 °C. researchgate.net TGA provides precise data on the onset of decomposition and the temperature range over which it occurs, which is vital for determining the processing window and potential applications of these materials.

Theoretical and Computational Studies of Dibutylstannane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational research on organometallic systems, including dibutylstannane and its derivatives. wikipedia.orgarxiv.org This method allows for the accurate calculation of electronic properties and the exploration of potential energy surfaces, providing a detailed understanding of molecular behavior. wikipedia.orgrsc.org DFT calculations are instrumental in predicting geometries, reaction energetics, and spectroscopic properties of stannane (B1208499) systems. mdpi.comaip.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of a molecule. irjweb.comscholarsresearchlibrary.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scholarsresearchlibrary.comphyschemres.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.comphyschemres.org

| Parameter | Significance | Relation to this compound Systems |

| HOMO Energy | Represents the energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. scholarsresearchlibrary.comijcce.ac.ir | Influences the nucleophilicity and susceptibility to oxidation of the Sn atom and its ligands. |

| LUMO Energy | Represents the energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. scholarsresearchlibrary.comijcce.ac.ir | Determines the electrophilicity and the sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity, kinetic stability, and electronic excitation energy. physchemres.org | A smaller gap in this compound derivatives would suggest higher reactivity, for example, in polymerization reactions. scholarsresearchlibrary.comresearchgate.net |

DFT calculations are highly effective in quantifying the nature of chemical bonds. For this compound systems, understanding the covalent character of the tin-tin (Sn-Sn) and carbon-tin (C-Sn) bonds is essential. Theoretical studies on catenated tin compounds, such as those forming distannacyclobutene rings, have utilized DFT to investigate the nature of these bonds. researchgate.networldscientific.com

These studies employ metrics like the Wiberg Bond Index (WBI) to estimate bond order and covalent character. For example, in certain distannane structures, the Sn-Sn bond is confirmed to be partly covalent. researchgate.networldscientific.comresearchgate.net Further analysis using Energy Decomposition Analysis (EDA) has shown that the covalent contribution to the C-E bond (where E can be Si, Ge, or Sn) is significant, often ranging from 48% to 53%. worldscientific.com In a study on sterically crowded bis(6-bromoacenaphthen-5-yl)this compound, DFT calculations revealed Wiberg bond indices of up to 0.11 for the Sn···Br interaction, suggesting a degree of covalent character even in what might be considered a non-bonded contact. researchgate.net This demonstrates the power of computational methods to reveal subtle electronic interactions that govern molecular structure and reactivity. researchgate.netarxiv.org

Understanding how chemical reactions occur requires detailed knowledge of reaction mechanisms, including the identification of intermediates and transition states. DFT calculations can map out the potential energy surface of a reaction, allowing for the elucidation of the most likely pathways.

For this compound, a key reaction is its dehydropolymerization to form poly(this compound). researchgate.net Computational studies can model this process, identifying the transition states involved in the catalytic cycle and explaining the regioselectivity and stereoselectivity of the polymerization. mdpi.com Similarly, the degradation pathways of polystannanes have been investigated, revealing different mechanisms such as random chain scission or unzipping, depending on the polymer architecture and solvent. researchgate.net In the context of organotin hydrides, DFT can distinguish between radical and ionic reaction pathways, for example, in the reduction of ketones. thieme-connect.de

The stability of a chemical compound is fundamentally related to its heat of formation (enthalpy of formation), which is the energy change upon its formation from constituent elements in their standard states. quora.com A more negative heat of formation generally indicates a more stable compound. quora.com DFT calculations provide a reliable means of estimating these thermodynamic quantities. mdpi.com

For organotin compounds, computational studies have determined the formation energies for various structures, providing insights into their relative stabilities. researchgate.networldscientific.com For example, theoretical investigations into the formation of distannacyclobutene rings from the reaction of specific precursors showed how the substituents on the tin atom affect the formation energy of the final product. worldscientific.comresearchgate.net These energetic calculations are crucial for predicting the feasibility of synthetic routes and understanding the thermodynamic driving forces behind compound formation. numberanalytics.com

Advanced Bonding Analysis Methods

Beyond standard DFT calculations, more advanced computational techniques can provide a deeper and more nuanced picture of chemical bonding. These methods analyze the electron density or the wavefunction to describe inter- and intramolecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, is a powerful model that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. wikipedia.orgwikipedia.org AIM identifies critical points in the electron density where the gradient is zero, which are used to partition the molecule into atomic basins and to locate bond paths between atoms. wikipedia.org

AIM analysis has been applied to organotin systems to characterize the nature of chemical bonds, particularly weak or unconventional interactions. researchgate.net For instance, in studies of catenated group 14 compounds, AIM analysis of the electron density at the bond critical point (BCP) of the E-E bond (E=Si, Ge, Sn) confirmed its partial covalent nature. researchgate.networldscientific.com The properties of the electron density at the BCP, such as its magnitude and the Laplacian, provide quantitative information about the strength and type of the bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). This method is invaluable for validating the bonding patterns predicted by simpler models and for providing a rigorous, physically grounded description of chemical structure.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar, intuitive language of Lewis structures, featuring localized lone pairs and two-center bonds. uni-muenchen.dewikipedia.org This approach examines the distribution of electron density in molecules. wikipedia.org In NBO analysis, the input atomic orbitals are transformed into a series of localized orbital sets, including Natural Atomic Orbitals (NAOs), Natural Hybrid Orbitals (NHOs), and finally, Natural Bond Orbitals (NBOs). uni-muenchen.de

The analysis provides detailed information on the bonding character within a molecule. For organometallic compounds like those related to this compound, NBO analysis has been used to study the nature of metal-metal and carbon-metal bonds. researchgate.netresearchgate.net Studies on similar organotin compounds have confirmed through NBO analysis that the Tin-Tin (Sn-Sn) bond has a partly covalent character. researchgate.netresearchgate.net Furthermore, the analysis can quantify delocalization effects by examining interactions between filled (donor) and empty (acceptor) orbitals, which are evaluated using second-order perturbation theory. uni-muenchen.dewisc.edu These interactions signify departures from an idealized, localized Lewis structure. wikipedia.org

Table 1: Key Insights from NBO Analysis